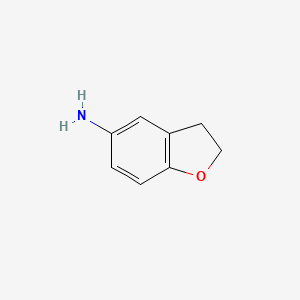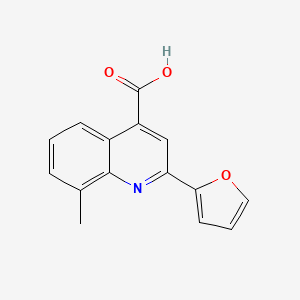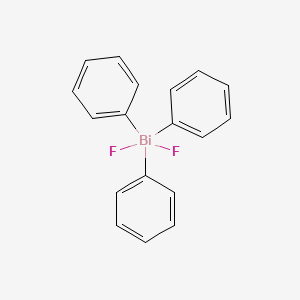
2,3-Dihydrobenzofuran-5-amine
Vue d'ensemble
Description
2,3-Dihydrobenzofuran-5-amine is a chemical compound with the molecular formula C8H9NO . It is used as a pharmaceutical intermediate . It is also an intermediate formed during catalytic hydrodeoxygenation of benzofuran .
Synthesis Analysis
The synthesis of functionalized 2,3-dihydrobenzofuran derivatives has been achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This strategy offers an avenue for the construction of 2,3-dihydrobenzofurans . Nineteen examples were synthesized in impressive chemical yields and diastereoselectivity .Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
2,3-Dihydrobenzofurans (DHB) have been proposed as advantageous structures, used as a chemical entresol to design small compound libraries . They have been used in the study of organic/inorganic/bio molecules for use of theoretical and computationally stationed processes to model or play the role of molecules .Physical And Chemical Properties Analysis
2,3-Dihydrobenzofuran-5-amine has a molecular weight of 135.17 . It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Antiviral Therapeutics
2,3-Dihydrobenzofuran derivatives have been identified to exhibit potent antiviral activities. For instance, certain benzofuran compounds have shown effectiveness against the hepatitis C virus, suggesting their potential as therapeutic agents for treating this disease . The structural flexibility of 2,3-Dihydrobenzofuran-5-amine allows for the synthesis of novel compounds that can be tailored for specific antiviral targets.
Antifungal and Antibacterial Agents
Research indicates that 2,3-Dihydrobenzofuran derivatives can act as inhibitors against a range of fungi and bacteria. Molecular docking studies have revealed that these compounds have the potential to bind with active residues of pathogens, demonstrating their promise as antifungal and antibacterial agents .
Oncology Research
Benzofuran derivatives have been utilized as scaffolds for developing anticancer agents. The ability of 2,3-Dihydrobenzofuran-5-amine to be elaborated into complex structures makes it a valuable compound in the synthesis of new molecules with potential anticancer properties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Benzofuran and its derivatives, including 2,3-Dihydrobenzofuran-5-amine, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMADHMYUJFMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397167 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-5-amine | |
CAS RN |
42933-43-7 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-dihydrobenzofuran-5-amine (TAK-218) exert its antioxidant effects, and what are the downstream consequences?
A1: TAK-218 exhibits its antioxidant activity primarily through its potent radical scavenging capabilities. [] The compound effectively neutralizes harmful radicals like hydroxyl radicals and superoxide radicals, surpassing the efficacy of established scavengers like mannitol and dimethylsulfoxide in the case of hydroxyl radicals. [] This radical scavenging ability stems from TAK-218's capacity to donate electrons or hydrogen atoms, effectively neutralizing reactive oxygen species. This protective action inhibits lipid peroxidation, particularly within biological membranes, which is a key mechanism of cellular damage induced by oxidative stress. []
Q2: How does the distribution of TAK-218 within the lipid membrane influence its antioxidant activity compared to alpha-tocopherol?
A2: While both TAK-218 and alpha-tocopherol demonstrate robust antioxidant effects, their membrane distribution patterns lead to subtle differences in their actions. [] TAK-218 showcases superior penetration into the hydrophobic core of the lipid bilayer, allowing it to effectively scavenge radicals residing within the membrane interior. [] Conversely, alpha-tocopherol exhibits a preference for the membrane surface. [] This distinction becomes particularly significant when lipid peroxidation is initiated by lipid-soluble initiators like 2,2'-azobis-(2,4-dimethylvaleronitrile) (AMVN), where TAK-218 demonstrates superior inhibitory effects compared to alpha-tocopherol. [] This highlights the importance of membrane penetration and localization in maximizing antioxidant efficacy within biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)








![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)